
Narciprimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narciprimine is a natural product found in Lycoris sanguinea with data available.
Análisis De Reacciones Químicas
Degradation and Derivatization
Narciprimine is produced via controlled degradation of narciclasine, a related alkaloid. Acidic hydrolysis of narciclasine’s epoxide ring under mild conditions (e.g., HCl/MeOH) yields this compound .
Key reaction :
NarciclasineHCl MeOH 25 CThis compound+H2O
Synthetic Routes
This compound has been synthesized via Mitsunobu reaction and subsequent deprotection:
Mitsunobu Reaction
A protected allylic alcohol intermediate undergoes Mitsunobu conditions (DIAD, Ph3P) to form the lactam core .
Table 2: Synthetic Protocol
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | DIAD, Ph3P, THF, 0°C → 25°C, 16 hrs | Acetonide-protected intermediate | 16% |
2 | TFA/H2O (2:1), 2 hrs | This compound | 35% |
Phenolic Hydroxyl Groups
-
Ferric chloride test : Produces a deep red-violet color due to Fe3+ complexation .
-
Alkaline solubility : Freely soluble in NaOH (1 M), forming a phenolate ion .
Lactam Group
-
Hydrolysis : Resistant to acidic/basic hydrolysis under mild conditions due to aromatic stabilization .
-
Radical reactions : Participates in 5-exo-trig cyclizations under radical initiators (e.g., AIBN) .
Spectroscopic Characterization
Table 3: Key Spectral Data of this compound
Analytical Reactions
-
TLC detection : Reacts with Dragendorff’s reagent to form orange spots (R<sub>f</sub> = 0.45 in CHCl3:MeOH 19:1) .
-
Chromatography : Purified via silica gel column (CHCl3/MeOH gradient) .
Stability and Storage
This compound’s chemical reactivity is pivotal for understanding its biosynthesis, pharmacological potential, and synthetic modification. Its stability under physiological conditions and selective reactivity with DNA topoisomerases underscore its relevance in anticancer research . Future studies should explore catalytic functionalization of its phenolic and lactam groups for enhanced bioactivity.
Q & A
Basic Research Questions
Q. What are the primary natural sources of Narciprimine, and how is it biosynthesized in Amaryllidaceae plants?
this compound is isolated from species within the Narcissus (e.g., N. incomparabilis), Galanthus (e.g., G. rizehensis), Lycoris, and Zephyranthes genera. Its biosynthesis involves 4'-O-methylnorbelladine undergoing oxidative phenolic coupling to form the haemanthamine skeleton, followed by rearrangement to yield this compound . Key spectroscopic techniques for identification include 1H-NMR (showing aromatic protons and hydroxyl groups) and HRMS (molecular ion peak at m/z 271.0493) .
Q. What are the known biological activities of this compound, and which assays are used to evaluate them?
this compound exhibits moderate cytotoxicity (IC50 = 13.3 µM in leukemia CEM cells) and anti-cholinesterase activity (IC50 = 78.9 µM against AChE) . Standard assays include:
- Cytotoxicity : MTT or SRB assays on cell lines (e.g., HeLa, MCF-7, K562).
- Anti-cholinesterase : Ellman’s method with acetylthiocholine as substrate .
- Cell cycle disruption : Flow cytometry to quantify G1/S arrest and G2/M phase accumulation .
Q. What physicochemical properties distinguish this compound from related alkaloids like Narciclasine?
this compound (C14H9NO5, m.p. 310–315°C) differs structurally from Narciclasine (C20H23NO6) by the absence of a hydroxyl group and a methoxy-to-hydrogen substitution. This structural divergence reduces solubility in mineral acids but enhances fluorescence properties .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s cytotoxicity data across cell lines?
Discrepancies in IC50 values (e.g., 7.9 µM in BJ fibroblasts vs. >30 µM in MCF-7) may arise from cell line heterogeneity or assay conditions. To address this:
- Use isogenic cell lines to control for genetic variability.
- Standardize culture conditions (e.g., serum concentration, passage number).
- Validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .
Q. What synthetic strategies are effective for producing this compound derivatives, and how do structural modifications alter bioactivity?
Semi-synthesis from this compound involves reactions with N-nitrosomethylurea under alkaline conditions (0°C, 16 hr), yielding derivatives like (2S,3R,4S,4aR)-2,3,4-trihydroxy-7-methoxy-3,4,4a,5-tetrahydro-[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (79% yield after column chromatography) . Modifications at the phenolic hydroxyl or lactone ring may enhance solubility or target specificity, requiring structure-activity relationship (SAR) studies via molecular docking (e.g., with AChE or topoisomerase I/II) .
Q. What experimental approaches are recommended to elucidate this compound’s dual activity against topoisomerases and cholinesterases?
- Topoisomerase inhibition : Use plasmid relaxation assays (e.g., pBR322 DNA) with varying this compound concentrations (0.1–0.25 µg/µL) and gel electrophoresis to quantify supercoiled vs. relaxed DNA .
- AChE inhibition : Combine kinetic assays (measuring Ki values) with molecular dynamics simulations to map binding interactions at the catalytic site .
Q. How can researchers optimize in vitro models to study this compound’s pharmacokinetic limitations (e.g., poor solubility)?
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations (liposomes, polymeric nanoparticles).
- Metabolic stability : Perform hepatic microsome assays (human or rodent) to assess CYP450-mediated degradation.
- Blood-brain barrier penetration : Employ hCMEC/D3 cell monolayers to measure permeability coefficients .
Q. Methodological Considerations
- Data interpretation : Report IC50 values with confidence intervals and specify statistical tests (e.g., ANOVA with post-hoc Tukey) to avoid overstating significance .
- Ethical compliance : Follow NIH guidelines for preclinical studies, including detailed reporting of cell line authentication and assay reproducibility .
- Contradiction analysis : Use triangulation (e.g., combining cytotoxicity, apoptosis, and cell cycle data) to validate mechanisms .
Propiedades
Fórmula molecular |
C14H9NO5 |
---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
4,7-dihydroxy-5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H9NO5/c16-8-3-1-2-6-7-4-9-13(20-5-19-9)12(17)10(7)14(18)15-11(6)8/h1-4,16-17H,5H2,(H,15,18) |
Clave InChI |
PEOASDPEDCJOME-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |
SMILES canónico |
C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |
Sinónimos |
narciprimine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.